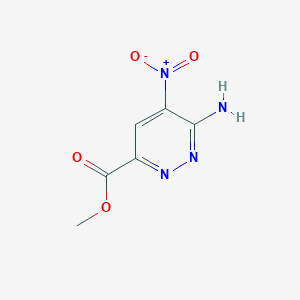
Methyl 6-amino-5-nitropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-nitropyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O4 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-nitropyridazine-3-carboxylate typically involves the nitration of a pyridazine derivative followed by esterification. One common method starts with the nitration of 6-chloropyridazine-3-carboxylic acid using a mixture of nitric acid and sulfuric acid. The resulting 6-chloro-5-nitropyridazine-3-carboxylic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6-position. Finally, esterification with methanol in the presence of a catalyst such as sulfuric acid yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which can improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-nitropyridazine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 6-amino-5-aminopyridazine-3-carboxylate.
Substitution: Various substituted pyridazine derivatives.
Ester Hydrolysis: 6-amino-5-nitropyridazine-3-carboxylic acid.
Scientific Research Applications
Methyl 6-amino-5-nitropyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-nitropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids, thereby disrupting essential biological processes in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-bromopyridazine-3-carboxylate: Similar structure but with a bromine atom instead of a nitro group.
Methyl 6-amino-5-chloropyridazine-3-carboxylate: Contains a chlorine atom instead of a nitro group.
Methyl 6-amino-5-fluoropyridazine-3-carboxylate: Contains a fluorine atom instead of a nitro group.
Uniqueness
Methyl 6-amino-5-nitropyridazine-3-carboxylate is unique due to the presence of both an amino and a nitro group on the pyridazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H6N4O4 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
methyl 6-amino-5-nitropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI Key |
CPCYQANZDBSURK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















